molecular formula C22H23N3O3 B3019629 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1105250-59-6

2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B3019629
CAS No.: 1105250-59-6
M. Wt: 377.444
InChI Key: ZGOUMPZEXWHAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a piperidine ring, a pyrido[1,2-a]pyrimidin-4-one core, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Benzyl chloride, sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with neurotransmitter systems. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This action is mediated through its binding to monoamine transporters, leading to increased synaptic concentrations of these neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of a piperidine ring, a pyrido[1,2-a]pyrimidin-4-one core, and a benzyl group. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-21-15-20(23-19-8-4-5-11-25(19)21)28-16-22(27)24-12-9-18(10-13-24)14-17-6-2-1-3-7-17/h1-8,11,15,18H,9-10,12-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOUMPZEXWHAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)COC3=CC(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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